1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanaminehydrochloride
Description
1-[3-Fluoro-4-(Propan-2-yloxy)Phenyl]Methanamine Hydrochloride is a fluorinated aromatic amine derivative with the molecular formula C₉H₁₃ClFNO and a molecular weight of 215.17 g/mol . The compound features a methanamine group (-CH₂NH₂) attached to a phenyl ring substituted with a 3-fluoro and 4-isopropoxy group (propan-2-yloxy). The hydrochloride salt enhances its stability and solubility, making it a valuable building block in pharmaceutical and chemical synthesis. It is cataloged by suppliers such as Enamine Ltd., indicating its utility in drug discovery and organic chemistry .
Properties
Molecular Formula |
C10H15ClFNO |
|---|---|
Molecular Weight |
219.68 g/mol |
IUPAC Name |
(3-fluoro-4-propan-2-yloxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-7(2)13-10-4-3-8(6-12)5-9(10)11;/h3-5,7H,6,12H2,1-2H3;1H |
InChI Key |
CTYFSGWBGHNYRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CN)F.Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The isopropoxy group in the target compound is electron-donating, which may increase the electron density of the aromatic ring compared to analogs with electron-withdrawing groups like trifluoromethoxy (-OCF₃) or chloro (-Cl) . This difference influences reactivity in coupling reactions or interactions with biological targets.
Physicochemical Properties :
- The trifluoromethoxy group in 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride contributes to higher molecular weight (225.60 g/mol) and lipophilicity compared to the target compound (215.17 g/mol) .
- Ether chains (e.g., 2-methoxyethoxy in [3-Fluoro-4-(2-methoxyethoxy)phenyl]methanamine) may enhance aqueous solubility due to increased polarity .
Synthetic Utility :
- All compounds are marketed as building blocks, suggesting their roles in synthesizing polyimides, kinase inhibitors, or other bioactive molecules. For example, trifluoromethyl-substituted analogs are common in CNS drug discovery due to their blood-brain barrier permeability .
Q & A
What are the optimized synthetic routes for 1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine hydrochloride, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves reductive amination of 3-fluoro-4-(propan-2-yloxy)benzaldehyde using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) under inert conditions . Key factors affecting yield include:
- Catalyst selection : NaBH(OAc)₃ minimizes side reactions compared to NaBH₄, improving yields to ~75% .
- Solvent purity : Anhydrous DCE reduces hydrolysis of intermediates.
- Temperature control : Reactions at 0–5°C suppress imine byproduct formation.
Post-synthesis, the free base is treated with HCl in ethanol to form the hydrochloride salt, with purity confirmed via HPLC (>98%) .
How can crystallographic data resolve structural ambiguities in this compound, and what challenges arise in refining its X-ray diffraction patterns?
Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL resolves structural ambiguities, such as:
- Disordered propan-2-yloxy groups : Restraints on bond lengths/angles and thermal parameters improve refinement (R-factor <5%).
- Hydrogen bonding : NH₃⁺···Cl⁻ interactions stabilize the crystal lattice, confirmed via Hirshfeld surface analysis.
Challenges include: - Twinning : Common in salts; addressed by using TWINLAW in SHELX .
- Low-resolution data : Synchrotron sources (λ = 0.7 Å) enhance data quality for structures with heavy atoms (e.g., Cl) .
What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers distinguish it from analogs?
Answer:
- ¹H NMR : Methanamine protons appear as a singlet at δ 3.2–3.5 ppm. The propan-2-yloxy group shows a septet (δ 4.5 ppm) and doublet (δ 1.3 ppm) .
- ¹⁹F NMR : A singlet at δ -120 ppm confirms para-fluorine substitution .
- HRMS : Molecular ion [M+H]⁺ at m/z 215.17 (calc. 215.11) .
- IR : N-H stretch at ~3300 cm⁻¹ and C-F stretch at 1220 cm⁻¹ .
How do fluorination and propan-2-yloxy substituents affect the compound's pharmacokinetic properties, and what in vitro models predict blood-brain barrier (BBB) penetration?
Answer:
- Fluorine : Increases lipophilicity (logP = 2.5), enhancing BBB permeability predicted by PAMPA assays (Pe = 12 × 10⁻⁶ cm/s) .
- Propan-2-yloxy group : Steric hindrance reduces metabolic oxidation (t₁/₂ >4 hrs in human liver microsomes).
In vitro models : - MDCK cells : Efflux ratio <2 suggests low P-glycoprotein binding .
- Parallel Artificial Membrane Permeability Assay (PAMPA) : pH 7.4 buffer mimics physiological BBB conditions .
What are the documented biological targets of structurally similar methanamine derivatives, and what assays confirm activity?
Answer:
Analogous compounds (e.g., serotonin receptor agonists) show:
- 5-HT₂C receptor binding : Kᵢ = 35 nM via radioligand displacement ([³H]-mesulergine) .
- Functional selectivity : cAMP inhibition (IC₅₀ = 50 nM) in HEK293 cells transfected with 5-HT₂C .
- Off-target activity : α₁-adrenergic receptor (IC₅₀ ~1 µM), requiring selectivity profiling using PANEL approach .
How can researchers address discrepancies in reported IC₅₀ values across studies investigating this compound's enzyme inhibition?
Answer:
Discrepancies arise from:
- Assay conditions : Variations in ATP concentration (1–10 mM) or incubation time (10–30 min).
- Enzyme sources : Recombinant vs. native proteins (e.g., P450 2D6).
Solutions : - Standardization : Use reference inhibitors (e.g., ketoconazole for CYP3A4) .
- Meta-analysis : Pool raw data from multiple studies; apply Bland-Altman plots to identify outliers .
What computational methods predict the compound's binding modes to neurological targets, and how reliable are these models?
Answer:
- Molecular docking (AutoDock Vina) : Predicts binding to 5-HT₂C (ΔG = -9.2 kcal/mol) with hydrogen bonds to Asp134 and π-π stacking with Phe328 .
- MD simulations (GROMACS) : 100-ns trajectories validate stable binding (RMSD <2 Å) .
Reliability : Correlation between docking scores and experimental Kᵢ (R² = 0.78) confirms predictive power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
